molecular formula C20H19NO B2845439 N-Benzyl-4-(benzyloxy)aniline CAS No. 39860-72-5

N-Benzyl-4-(benzyloxy)aniline

Cat. No.: B2845439
CAS No.: 39860-72-5
M. Wt: 289.378
InChI Key: XEKSKHQCXAWZNO-UHFFFAOYSA-N
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Description

N-Benzyl-4-(benzyloxy)aniline: is an organic compound with the molecular formula C20H19NO. It is characterized by the presence of a benzyl group attached to the nitrogen atom of an aniline ring, and a benzyloxy group attached to the para position of the same ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling Reaction: One common method for synthesizing N-Benzyl-4-(benzyloxy)aniline involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated aniline compound.

    Reductive Amination: Another method involves the reductive amination of 4-(benzyloxy)benzaldehyde with benzylamine.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-4-(benzyloxy)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-Benzyl-4-(benzyloxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-(benzyloxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

    4-(Benzyloxy)aniline: This compound is similar in structure but lacks the benzyl group attached to the nitrogen atom.

    N-Benzyl-4-methoxyaniline: Similar to N-Benzyl-4-(benzyloxy)aniline, but with a methoxy group instead of a benzyloxy group.

Uniqueness: this compound is unique due to the presence of both benzyl and benzyloxy groups, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-4-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKSKHQCXAWZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034573
Record name N-Benzyl-4-(benzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39860-72-5
Record name N-Benzyl-4-(benzyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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